N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1189991-92-1
VCID: VC7713249
InChI: InChI=1S/C26H32N4OS/c1-5-30-14-12-26(13-15-30)28-24(21-9-6-18(2)7-10-21)25(29-26)32-17-23(31)27-22-11-8-19(3)16-20(22)4/h6-11,16H,5,12-15,17H2,1-4H3,(H,27,31)
SMILES: CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)C
Molecular Formula: C26H32N4OS
Molecular Weight: 448.63

N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

CAS No.: 1189991-92-1

Cat. No.: VC7713249

Molecular Formula: C26H32N4OS

Molecular Weight: 448.63

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide - 1189991-92-1

Specification

CAS No. 1189991-92-1
Molecular Formula C26H32N4OS
Molecular Weight 448.63
IUPAC Name N-(2,4-dimethylphenyl)-2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C26H32N4OS/c1-5-30-14-12-26(13-15-30)28-24(21-9-6-18(2)7-10-21)25(29-26)32-17-23(31)27-22-11-8-19(3)16-20(22)4/h6-11,16H,5,12-15,17H2,1-4H3,(H,27,31)
Standard InChI Key CFRLINHAXIYXAU-UHFFFAOYSA-N
SMILES CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)C

Introduction

This compound appears to be a spirocyclic derivative containing a triazaspiro core, an acetamide group, and aromatic substituents. Such structures often exhibit unique physicochemical properties and are of interest in medicinal chemistry due to their potential biological activities.

Structural Analysis

The compound can be broken down into the following key components:

  • N-(2,4-dimethylphenyl): A substituted aromatic amine that may influence the compound's hydrophobicity and interaction with biological targets.

  • Triazaspiro[4.5]deca-1,3-dien: A spirocyclic system with nitrogen atoms, which could contribute to the molecule's rigidity and bioactivity.

  • Thioacetamide group: Known for its role in modulating electronic properties and possibly enhancing binding affinity in drug design.

Table 1: Key Functional Groups and Their Potential Roles

Functional GroupRole in Activity/Properties
2,4-DimethylphenylEnhances lipophilicity; potential π-stacking
Triazaspiro[4.5]deca-1,3-dienStructural rigidity; hydrogen bonding sites
ThioacetamideElectron donor; sulfur-based interactions

Synthesis

While specific synthetic routes for this compound are unavailable in the search results, similar compounds are synthesized through multi-step reactions involving:

  • Formation of the spirocyclic core via cyclization reactions.

  • Introduction of thioacetamide functionality through nucleophilic substitution or coupling reactions.

  • Final derivatization to attach aromatic substituents.

Medicinal Chemistry

Spirocyclic compounds with triaza cores are often studied for:

  • Antimicrobial activity: The presence of sulfur and nitrogen atoms can enhance interaction with microbial enzymes.

  • Anticancer properties: Aromatic and spirocyclic systems are known scaffolds in oncology research.

Material Science

The structural rigidity and electronic properties of this compound might make it suitable for applications in organic electronics or as ligands in coordination chemistry.

Analytical Characterization

To confirm the structure and purity of such compounds:

  • NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic rings, spiro systems, and thioacetamide groups.

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • X-ray Crystallography: To elucidate the three-dimensional structure.

Future Research Directions

Given its unique structure:

  • Biological Screening: Evaluate its activity against enzymes or receptors of interest (e.g., kinases or GPCRs).

  • Structure-Activity Relationship (SAR) Studies: Modify substituents to optimize potency and selectivity.

  • Computational Docking: Predict binding affinity to biological targets using molecular modeling.

If more specific data becomes available about this compound's synthesis, characterization, or applications, these details can be incorporated into a more targeted discussion.

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